molecular formula C11H9FN2O2 B2569716 3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione CAS No. 1553681-35-8

3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione

Cat. No.: B2569716
CAS No.: 1553681-35-8
M. Wt: 220.203
InChI Key: ICDFIUZSEWXAHO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione is the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 plays a crucial role in DNA repair and genomic stability.

Mode of Action

This compound interacts with its target, PARP1, leading to changes in the DNA repair process

Biochemical Pathways

The biochemical pathways affected by this compound are related to DNA repair and genomic stability. By interacting with PARP1, it potentially affects the Poly [ADP-ribose] polymerase (PARP) pathway

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with PARP1 . By potentially inhibiting PARP1, it could affect DNA repair processes and genomic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates, followed by cyclization to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification and isolation of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and cyclopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Propylquinazoline-2,4-dione
  • 3-Cyclohexylquinazoline-2,4-dione
  • 5-Fluoroquinazoline-2,4-dione

Uniqueness

3-Cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione is unique due to the presence of both cyclopropyl and fluoro groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and rigidity to the molecule, while the fluoro group enhances its lipophilicity and metabolic stability. These features make it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-cyclopropyl-5-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-7-2-1-3-8-9(7)10(15)14(6-4-5-6)11(16)13-8/h1-3,6H,4-5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDFIUZSEWXAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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